

# Spectroscopic Profile of S-Methyl Thioacetate: A Technical Guide

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## Compound of Interest

Compound Name: **S-Methyl thioacetate**

Cat. No.: **B074164**

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of **S-Methyl Thioacetate**.

This technical guide provides a comprehensive overview of the spectroscopic data for **S-Methyl thioacetate** ( $\text{CH}_3\text{C}(\text{O})\text{SCH}_3$ ), a key organosulfur compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the identification and characterization of this molecule. This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **S-Methyl thioacetate**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for S-Methyl Thioacetate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.4	Singlet	3H	$-\text{C}(=\text{O})\text{CH}_3$
~2.4	Singlet	3H	$-\text{SCH}_3$

Note: Predicted chemical shifts. Experimental values may vary slightly.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for S-Methyl Thioacetate

Chemical Shift ( $\delta$ ) ppm	Assignment
~195	C=O
~30	-C(=O)CH <sub>3</sub>
Value not found	-SCH <sub>3</sub>

Note: Predicted chemical shifts for the carbonyl and acetyl carbons. The chemical shift for the S-methyl carbon is expected to be significantly lower.

## Table 3: Infrared (IR) Spectroscopy Data for S-Methyl Thioacetate

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
Data not found	C=O stretch
Data not found	C-H stretch
Data not found	C-S stretch

Note: While the IR and Raman spectra of **S-Methyl thioacetate** have been determined, a detailed list of absorption bands and their assignments was not available in the searched resources.[\[1\]](#)[\[2\]](#)

## Table 4: Mass Spectrometry (MS) Data for S-Methyl Thioacetate

m/z	Relative Intensity	Fragmentation
43	100% (Base Peak)	[CH <sub>3</sub> CO] <sup>+</sup>
90	High	[M] <sup>+</sup> (Molecular Ion)
45	Moderate	[CHS] <sup>+</sup> or [CH <sub>3</sub> S] <sup>+</sup>

Source: GC-MS data from PubChem.[3][4]

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation. The following sections outline the general procedures for NMR, IR, and MS analysis of **S-Methyl thioacetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **S-Methyl thioacetate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.

#### $^1\text{H}$ NMR Spectroscopy Parameters:

- Instrument: 400 or 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' )
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: Approximately -2 to 12 ppm

#### $^{13}\text{C}$ NMR Spectroscopy Parameters:

- Instrument: 100 or 125 MHz NMR Spectrometer
- Pulse Program: Standard proton-decoupled experiment (e.g., ' zgpg30' )

- Number of Scans: 1024 or more
- Relaxation Delay: 2 seconds
- Spectral Width: Approximately 0 to 220 ppm

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Correct the phase of the spectrum.
- Apply a baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Identify and list the chemical shifts of all peaks.

## Infrared (IR) Spectroscopy

#### Sample Preparation (ATR-Neat):

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Place a small drop of neat **S-Methyl thioacetate** directly onto the ATR crystal.

#### Instrument Parameters:

- Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent.[\[3\]](#)[\[4\]](#)
- Technique: ATR-Neat.[\[3\]](#)[\[4\]](#)
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

- Resolution: 4 cm<sup>-1</sup>.

#### Data Processing:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

#### Sample Preparation for GC-MS:

- Prepare a dilute solution of **S-Methyl thioacetate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

#### GC-MS Parameters:

- Gas Chromatograph:
  - Injector Temperature: 250°C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
  - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  - Carrier Gas: Helium.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 30-200.

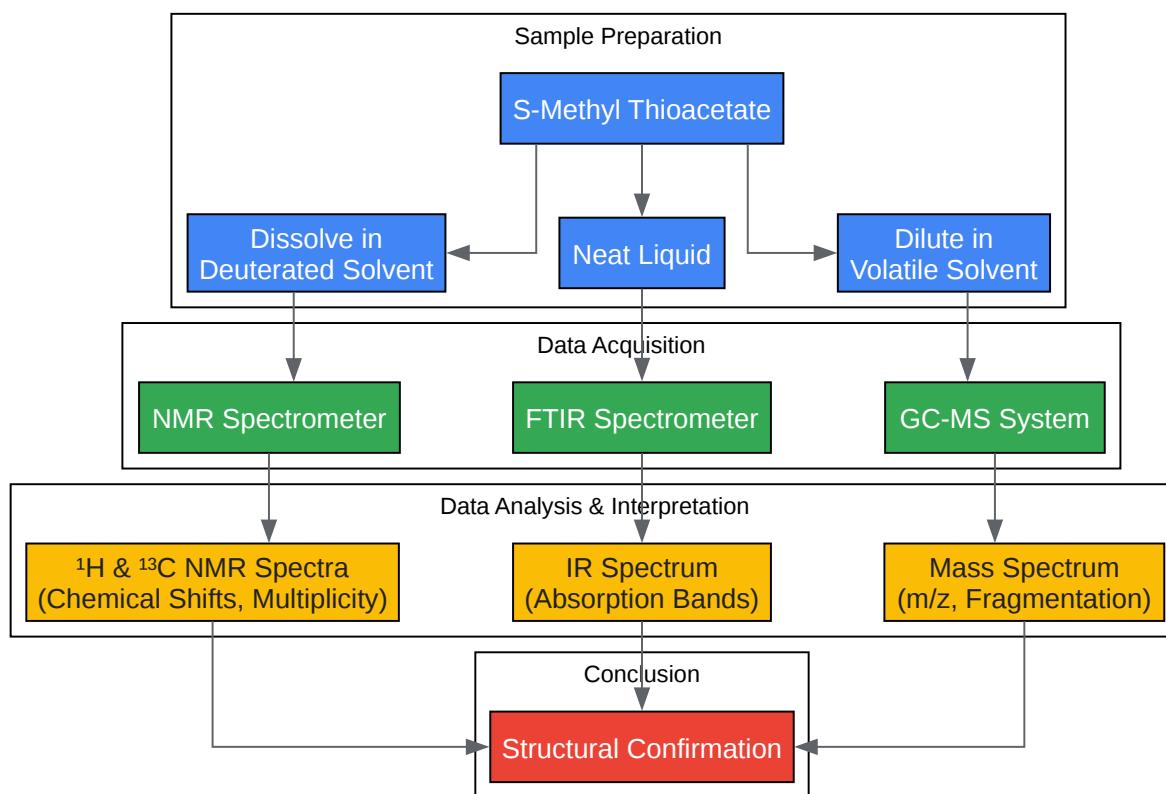
**Data Processing:**

- Identify the peak corresponding to **S-Methyl thioacetate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways to explain the observed fragments.

## Workflow Visualizations

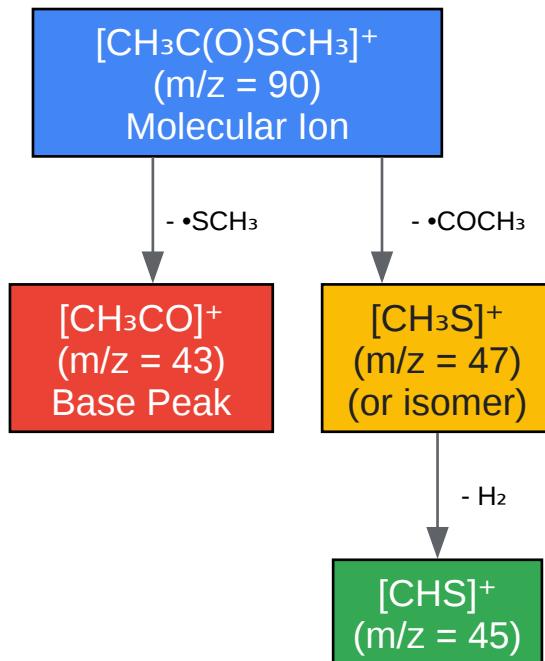
The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analysis of **S-Methyl thioacetate**.

## General Spectroscopic Analysis Workflow

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## General Spectroscopic Analysis Workflow

## Proposed Mass Spectrometry Fragmentation of S-Methyl Thioacetate

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## Proposed Mass Spectrometry Fragmentation

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## References

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